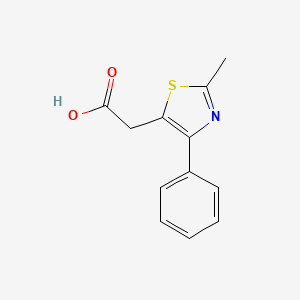

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid

Descripción general

Descripción

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position, a phenyl group at the fourth position, and an acetic acid moiety at the fifth position. The unique structure of this compound makes it of interest in various fields of research, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 2-bromoacetophenone and thiourea, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetic acid moiety.

Reduction: Reduction reactions may target the carbonyl group of the acetic acid moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparación Con Compuestos Similares

(2-Methyl-4-phenyl-thiazol-5-yl)-methanol: Similar structure but with a hydroxyl group instead of an acetic acid moiety.

(2-Methyl-4-phenyl-thiazol-5-yl)-amine: Contains an amine group instead of an acetic acid moiety.

(2-Methyl-4-phenyl-thiazol-5-yl)-ethyl acetate: An ester derivative of the compound.

Uniqueness: (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of an acetic acid moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. It serves as a building block in organic synthesis and has applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported that compounds with similar thiazole structures showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been investigated for its ability to inhibit cell proliferation in cancer cell lines. For instance, compounds derived from thiazole structures have shown IC50 values ranging from 1.82 to 5.55 µM against different cancer types, indicating strong cytotoxic effects .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways.

- DNA/RNA Interaction : There is potential for intercalation with nucleic acids, affecting gene expression and cellular function.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring significantly affect the biological activity of the compounds. For example:

- Substituents on the Phenyl Ring : Variations in the substituents can enhance or diminish the anticancer activity.

- Positioning of Functional Groups : The position of methyl or phenyl groups on the thiazole ring plays a crucial role in determining the potency against specific targets .

Case Studies

- Anticancer Activity in Cell Lines : A study evaluated the effects of thiazole derivatives on HepG2 cancer cells, demonstrating that treatment led to increased apoptosis rates and cell cycle arrest at various phases (G0/G1 and S phases). The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent .

- PPAR Agonist Properties : Another investigation highlighted that related compounds exhibited agonist effects on PPARα and PPARδ receptors, suggesting a role in metabolic regulation alongside anticancer properties .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions.

-

Mechanistic Insight : The acetic acid moiety reacts via activation of the carboxyl group (e.g., via EDC), enabling nucleophilic attack by amines or alcohols. Steric hindrance from the thiazole’s 2-methyl and 4-phenyl groups minimally affects reactivity .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in substitution reactions at the 4-position.

-

Regioselectivity : Electrophiles preferentially attack the para position of the C4-phenyl group due to steric shielding by the thiazole’s methyl group .

Oxidation and Reduction

The acetic acid chain and thiazole ring undergo redox transformations.

Oxidation

Reduction

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| LiAlH<sub>4</sub> | Carboxylic acid group | 2-(2-Methyl-4-phenylthiazol-5-yl)ethanol | Requires anhydrous conditions . |

Nucleophilic Substitution at the Thiazole Core

The sulfur atom and C2-methyl group influence reactivity.

Cyclocondensation Reactions

The acetic acid side chain facilitates heterocycle formation.

Comparative Reactivity of Derivatives

Substituents dramatically alter reaction outcomes:

Key Research Findings

-

Synthetic Optimization : Ethanol outperforms acetonitrile or methanol in nucleophilic substitutions due to better solubility of intermediates .

-

Biological Correlations : Ester derivatives (e.g., 11 in ) show enhanced antimalarial activity (IC<sub>50</sub> = 0.8 μM) compared to the parent acid.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Propiedades

IUPAC Name |

2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHNSIRLQYLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187838 | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-66-7 | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.